![molecular formula C22H14ClF2N7O2 B2996646 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1171924-68-7](/img/structure/B2996646.png)

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

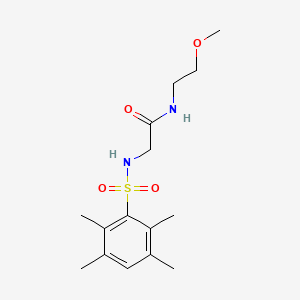

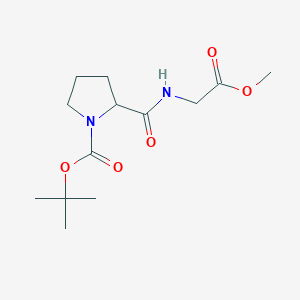

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a pyrazole ring, a benzamide group, and a chlorophenyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, cyclization, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the presence of other reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with structures similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide have shown marked inhibition against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anticancer activity on different cell lines, suggesting that compounds with this core structure, including our compound of interest, may have potential applications in cancer research and therapy (Kandeel et al., 2012). Moreover, the study of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and anticancer properties further emphasizes the potential of this structural class in drug discovery (Katariya et al., 2021).

Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidin-4-one framework is also a known template for the design of enzyme inhibitors. Compounds bearing this scaffold have demonstrated significant inhibitory activity against enzymes such as adenosine deaminase (ADA), which plays a crucial role in various physiological processes. This suggests that our compound could be explored for its potential as an enzyme inhibitor, offering insights into new therapeutic strategies (La Motta et al., 2009).

Molecular Docking and Structural Analysis

Related compounds have been subject to molecular docking studies to explore their interactions with biological targets, highlighting the importance of structural analysis in understanding the bioactivity of compounds like this compound. These studies can provide a foundation for the rational design of new compounds with improved efficacy and specificity for their targets (Huang et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit egfr tyrosine kinase , which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

Similar compounds have shown significant inhibitory activities against egfr tyrosine kinase . This inhibition could potentially lead to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Biochemical Pathways

The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound, by inhibiting EGFR tyrosine kinase, could potentially disrupt this pathway and its downstream effects .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

The compound’s action results in the inhibition of tumor growth in a breast cancer xenograft model, as demonstrated by similar compounds . This is likely due to the compound’s inhibitory effect on EGFR tyrosine kinase and its downstream effects on cell proliferation and survival .

Biochemische Analyse

Biochemical Properties

The compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been reported to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .

Cellular Effects

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide has shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit cell cycle progression and induce apoptosis in certain cell lines .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of Protein Kinase B (PKB), a key component of intracellular signaling pathways regulating growth and survival . This inhibition is achieved through ATP-competitive binding, leading to a decrease in PKB activity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It has been observed that compounds containing similar structures undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, compounds with similar structures have shown to inhibit tumor growth in a breast cancer xenograft model .

Metabolic Pathways

It is known to interact with Protein Kinase B (PKB), a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Transport and Distribution

It is known that the compound is orally bioavailable, suggesting that it can be absorbed and distributed in the body .

Eigenschaften

IUPAC Name |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF2N7O2/c1-11-8-17(27-21(34)18-15(24)6-3-7-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-5-2-4-12(23)9-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMJSIMFMMDXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2996568.png)

![1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2996569.png)

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)

![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)